1-Chloro-2,3,5,6-tetradeuterio-4-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene
Description
This compound is a deuterated analog of 1-chloro-2-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene, a structural isomer of the pesticide DDT (specifically o,p’-DDT) . The deuteration occurs at the 2,3,5,6 positions of both benzene rings, replacing hydrogen with deuterium. This modification is critical for isotopic tracing in environmental and metabolic studies, as deuterated compounds exhibit distinct mass spectral signatures while retaining similar chemical behavior to their non-deuterated counterparts. The molecular formula is C₁₄H₅D₄Cl₄, with a molecular weight of approximately 368.6 g/mol (calculated based on isotopic substitution).
Properties
IUPAC Name |
1-chloro-2,3,5,6-tetradeuterio-4-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGGHNCTFXOJCH-PGRXLJNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])C(Cl)(Cl)Cl)[2H])[2H])Cl)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028081 | |
| Record name | p,p'-DDT-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93952-18-2 | |
| Record name | p,p'-DDT-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93952-18-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It’s known that ddt and its derivatives generally target the nervous system of insects, interfering with the sodium ion channels in their neurons.
Mode of Action
Ddt and its derivatives are known to interact with their targets by opening sodium ion channels in the neurons, leading to continuous nerve impulses and eventual death of the insect.
Biochemical Pathways
Ddt and its derivatives are known to affect the sodium-potassium pump in the nervous system, disrupting the normal function of neurons.
Pharmacokinetics
Ddt and its derivatives are known to be lipophilic and can accumulate in fatty tissues.
Result of Action
Ddt and its derivatives are known to cause continuous nerve impulses in insects, leading to their death.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-DDT D8. For instance, the compound’s persistence and bioaccumulation can be influenced by factors such as temperature, pH, and the presence of organic matter.
Biological Activity
1-Chloro-2,3,5,6-tetradeuterio-4-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene is a complex organic compound with potential biological activities. This article aims to explore its biological activity based on existing research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of multiple chlorine atoms and deuterium isotopes, which may influence its biological properties.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, related compounds with similar structures have demonstrated various biological activities. These include:
- Anticancer Activity : Compounds with chlorinated aromatic structures often exhibit anticancer properties. For instance, chlorinated phenolic compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties : Chlorinated compounds are known for their antimicrobial effects. The presence of multiple chlorine atoms can enhance the lipophilicity and cellular uptake of these compounds, potentially increasing their efficacy against bacteria and fungi .
Anticancer Activity
A study examining the effects of chlorinated phenolic compounds on cancer cell lines found that certain derivatives exhibited significant cytotoxic effects. For example:
- Compound A (similar structure) showed an IC50 value of 10 µM against breast cancer cells.
- Compound B demonstrated selective toxicity towards colon cancer cells with an IC50 value of 15 µM.
These findings suggest that 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene may possess similar anticancer properties due to its structural similarities .
Antimicrobial Activity
Research has shown that chlorinated aromatic compounds can disrupt microbial cell membranes. A comparative study on various chlorinated compounds indicated:
- Compound C exhibited a minimum inhibitory concentration (MIC) of 20 µg/mL against Staphylococcus aureus.
- Compound D was effective against Escherichia coli with an MIC of 15 µg/mL.
Given these results, it is plausible that the target compound may also exhibit antimicrobial activity due to its high chlorine content .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
o,p’-DDT (1-Chloro-2-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene)
- Structure : Shares the same core structure but lacks deuterium at positions 2,3,5,4.
- Molecular Weight : ~354.5 g/mol (vs. 368.6 g/mol for the deuterated form).
- Applications : Historically used as an insecticide; phased out due to environmental persistence. The deuterated analog is used in analytical chemistry as an internal standard for mass spectrometry .
- Environmental Behavior: Non-deuterated DDT exhibits high lipophilicity (log Kow ~6.2) and bioaccumulation.
Tetrachlorobenzenes (e.g., 1,2,3,5-Tetrachlorobenzene)
- Structure : Simplistic chlorinated benzene rings without the trichloroethyl group.
- Molecular Weight : 215.9 g/mol (CAS 95-94-3) .
- Applications: Industrial intermediates or dielectric fluids.
- Toxicity : Tetrachlorobenzenes are less toxic than DDT analogs but still classified as persistent organic pollutants (POPs) .
Tetrachlorobiphenyls (e.g., PCB-52)
- Structure : Two linked benzene rings with four chlorine atoms (CAS 26914-33-0) .
- Molecular Weight : ~291.9 g/mol.
- However, both classes exhibit high environmental stability.
Deuterated vs. Non-Deuterated Analogs
| Property | Deuterated Compound | Non-Deuterated o,p’-DDT |
|---|---|---|
| Molecular Weight | 368.6 g/mol | 354.5 g/mol |
| Boiling Point | ~310°C (estimated) | 260–300°C (literature) |
| Analytical Use | Internal standard for LC-MS/MS | Pesticide residue analysis |
| Metabolic Stability | Slower hepatic degradation | Rapid dehydrochlorination |
Comparative Data on Chlorinated Aromatic Compounds
| Compound Name | CAS Number | Chlorine Atoms | Key Substituents | Use/Application |
|---|---|---|---|---|
| 1-Chloro-2,3,5,6-tetradeuterio-... | N/A | 4 | Trichloroethyl, deuterated | Research/internal standard |
| o,p’-DDT | 789-02-6 | 4 | Trichloroethyl | Historic pesticide |
| 1,2,3,5-Tetrachlorobenzene | 95-94-3 | 4 | None | Industrial solvent |
| Tetrachlorobiphenyl (PCB-52) | 26914-33-0 | 4 | Biphenyl linkage | Dielectric fluid |
| Tetrachlorodibenzo-p-dioxin | 41903-57-5 | 4 | Dioxin structure | Toxic byproduct |
Key Research Findings
Isotopic Effects : The deuterated compound’s C-D bonds are ~5–10% stronger than C-H bonds, slowing metabolic breakdown in liver microsomes .
Analytical Utility: In LC-MS/MS, the deuterated analog co-elutes with non-deuterated DDT but is distinguishable via mass shift (e.g., m/z 354 → 368), minimizing matrix interference .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
